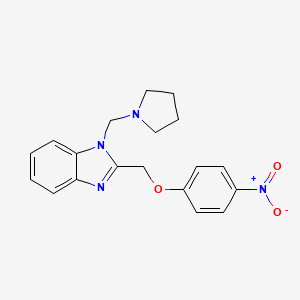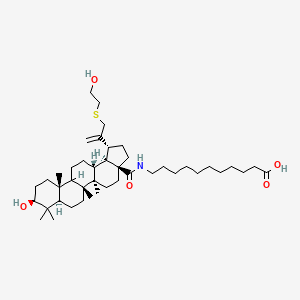![molecular formula C31H38N2O9S B12748637 (Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol CAS No. 93696-48-1](/img/structure/B12748637.png)
(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol” is a complex organic molecule that features a combination of multiple functional groups, including a butenedioic acid moiety, a piperazine ring, and a benzothiepin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A typical synthetic route may include:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene derivatives using reagents such as potassium permanganate or ozone.
Synthesis of the benzothiepin structure: This involves the cyclization of appropriate precursors, often through Friedel-Crafts acylation followed by intramolecular cyclization.
Assembly of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling of the components: The final step involves coupling the benzothiepin derivative with the piperazine ring and the butenedioic acid moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced acids or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or psychiatric conditions due to the presence of the piperazine and benzothiepin moieties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and benzothiepin structures are known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A typical antipsychotic with a similar benzothiepin structure.
Fluphenazine: Another antipsychotic with a piperazine ring.
Imipramine: A tricyclic antidepressant with structural similarities.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and structural features, which may confer distinct pharmacological properties. Unlike other similar compounds, it may offer a unique profile of receptor interactions and therapeutic effects.
Propriétés
Numéro CAS |
93696-48-1 |
|---|---|
Formule moléculaire |
C31H38N2O9S |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H30N2OS.2C4H4O4/c26-17-16-25-14-12-24(13-15-25)11-5-9-21-20-7-2-1-6-19(20)18-27-23-10-4-3-8-22(21)23;2*5-3(6)1-2-4(7)8/h1-4,6-8,10,21,26H,5,9,11-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
LJMDVKHRKYWHJD-SPIKMXEPSA-N |
SMILES isomérique |
C1N(CCN(C1)CCO)CCCC2C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCCC2C3=CC=CC=C3CSC4=CC=CC=C24)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


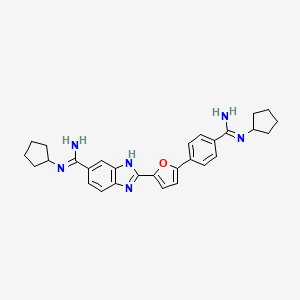


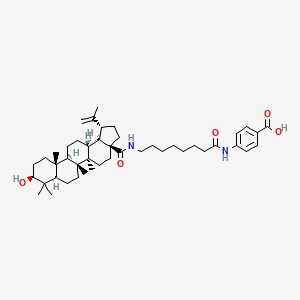


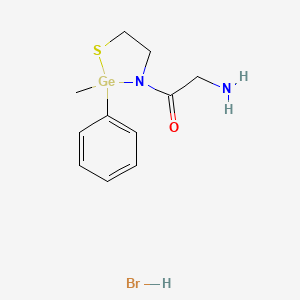

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)

